molecular formula C15H18O5 B14007212 1-(7-Hydroxy-5-(methoxymethoxy)-2,2-dimethyl-2H-chromen-8-yl)ethanone

1-(7-Hydroxy-5-(methoxymethoxy)-2,2-dimethyl-2H-chromen-8-yl)ethanone

Cat. No.: B14007212
M. Wt: 278.30 g/mol
InChI Key: ZLHVAIZPSZCMQQ-UHFFFAOYSA-N
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Description

1-(7-Hydroxy-5-(methoxymethoxy)-2,2-dimethyl-2H-chromen-8-yl)ethanone is a complex organic compound belonging to the class of chromones Chromones are known for their diverse biological activities and are often found in natural products

Preparation Methods

The synthesis of 1-(7-Hydroxy-5-(methoxymethoxy)-2,2-dimethyl-2H-chromen-8-yl)ethanone typically involves several steps, starting from readily available precursors. One common method involves the condensation of 7-hydroxy-5-methoxy-2,2-dimethylchromen-6-carbaldehyde with ethanone derivatives under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction .

Chemical Reactions Analysis

1-(7-Hydroxy-5-(methoxymethoxy)-2,2-dimethyl-2H-chromen-8-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The methoxymethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

1-(7-Hydroxy-5-(methoxymethoxy)-2,2-dimethyl-2H-chromen-8-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.

    Biology: The compound exhibits potential biological activities, including antioxidant and anti-inflammatory properties, making it a subject of interest in pharmacological studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(7-Hydroxy-5-(methoxymethoxy)-2,2-dimethyl-2H-chromen-8-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound is known to modulate oxidative stress pathways by scavenging free radicals and enhancing the activity of antioxidant enzymes. It also interacts with signaling pathways involved in inflammation, thereby reducing the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

1-(7-Hydroxy-5-(methoxymethoxy)-2,2-dimethyl-2H-chromen-8-yl)ethanone can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H18O5

Molecular Weight

278.30 g/mol

IUPAC Name

1-[7-hydroxy-5-(methoxymethoxy)-2,2-dimethylchromen-8-yl]ethanone

InChI

InChI=1S/C15H18O5/c1-9(16)13-11(17)7-12(19-8-18-4)10-5-6-15(2,3)20-14(10)13/h5-7,17H,8H2,1-4H3

InChI Key

ZLHVAIZPSZCMQQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C(=C(C=C1O)OCOC)C=CC(O2)(C)C

Origin of Product

United States

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